4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine

Medicinal Chemistry Fragment-Based Drug Design Building Block Selection

4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine (CAS 890604-60-1) is a heterocyclic building block featuring a morpholine ring linked via a sulfonyl bridge to a 4-bromo-3,5-dimethylpyrazole core. Its molecular formula is C9H14BrN3O3S with a molecular weight of 324.19 g/mol.

Molecular Formula C9H14BrN3O3S
Molecular Weight 324.19
CAS No. 890604-60-1
Cat. No. B2681132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine
CAS890604-60-1
Molecular FormulaC9H14BrN3O3S
Molecular Weight324.19
Structural Identifiers
SMILESCC1=C(C(=NN1S(=O)(=O)N2CCOCC2)C)Br
InChIInChI=1S/C9H14BrN3O3S/c1-7-9(10)8(2)13(11-7)17(14,15)12-3-5-16-6-4-12/h3-6H2,1-2H3
InChIKeyFCXSMVYJLATLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine (CAS 890604-60-1): Structural Baseline and Procurement Context


4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine (CAS 890604-60-1) is a heterocyclic building block featuring a morpholine ring linked via a sulfonyl bridge to a 4-bromo-3,5-dimethylpyrazole core . Its molecular formula is C9H14BrN3O3S with a molecular weight of 324.19 g/mol . The compound occupies a specific niche within the N-sulfonyl pyrazole class, differentiated by the concurrent presence of a morpholinosulfonyl acceptor group, a C-4 bromine substituent providing a synthetic handle for cross-coupling, and two methyl groups at positions 3 and 5 of the pyrazole that contribute steric and electronic modulation .

Why 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine Cannot Be Generically Substituted: The Bromine-Morpholine Interplay


Generic substitution among N-sulfonyl pyrazole building blocks is precluded by the non-additive interplay of three structural features within this single, low-molecular-weight scaffold. Replacing the morpholinosulfonyl group with a dimethylsulfamoyl or phenylsulfonyl moiety alters both the hydrogen-bond acceptor profile and aqueous solubility, as morpholine contributes two H-bond acceptors and a tertiary amine capable of protonation . Removing the C-4 bromine eliminates the only heavy-atom handle for Pd-catalyzed cross-coupling, arylation, or Buchwald-Hartwig amination downstream . Conversely, the 3,5-dimethyl substitution pattern on the pyrazole ring modulates both the electronic environment at C-4 and the acidity of the N-H in non-sulfonylated precursors, which governs reactivity during sulfonylation . These features collectively determine that a near neighbor such as the des-bromo analog (CAS 80466-86-0) or the dimethylsulfamoyl analog (CAS 500011-84-7) will not provide the same downstream derivatization pathway.

Quantitative Comparative Evidence Guide for 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Bromo Analog (CAS 80466-86-0)

The target compound (CAS 890604-60-1) differs from its closest commercially available analog, 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (CAS 80466-86-0), by the presence of a bromine atom at the pyrazole C-4 position. This substitution increases the molecular weight from 245.3 to 324.19 g/mol, adds one heavy atom, and introduces a synthetically addressable C-Br bond with a bond dissociation energy suitable for oxidative addition in Pd(0)-catalyzed transformations . The bromine also contributes approximately +0.6 to +0.8 units to the computed logP relative to the des-bromo analog, based on the Hansch π constant for aromatic bromine . For procurement selection, the brominated compound is the appropriate choice when a downstream cross-coupling or nucleophilic aromatic substitution step is planned; the des-bromo analog is suitable only when the pyrazole C-4 position must remain unsubstituted.

Medicinal Chemistry Fragment-Based Drug Design Building Block Selection

Hydrogen Bond Acceptor Capacity vs. Piperidine Analog (1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine)

Replacement of the morpholine oxygen with a methylene group (piperidine analog) eliminates one hydrogen bond acceptor (HBA) and alters the conformational preferences of the saturated six-membered ring. The target compound possesses 6 HBA sites (three sulfonyl oxygens, morpholine ring oxygen, and two pyrazole nitrogens), whereas the piperidine analog has only 5 HBA sites . This difference affects crystal packing efficiency and aqueous solubility. The morpholine oxygen also lowers the computed basicity of the tertiary amine (predicted pKa of the morpholine conjugate acid is approximately 6.5–7.5) compared to piperidine (predicted pKa ~9–10), meaning the morpholinosulfonyl compound will have a substantially lower fraction of positively charged species at physiological pH . For procurement decisions involving biological screening, the morpholine variant is expected to exhibit reduced hERG channel binding propensity compared to the more basic piperidine analog, a well-established class-level trend.

Physicochemical Profiling Solubility Engineering Crystallography

Synthetic Tractability: C-4 Bromine as a Cross-Coupling Handle vs. Phenylsulfonyl Analog (CAS 130874-32-7)

The C-4 bromine on the pyrazole ring of the target compound is positioned for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions. In contrast, 1-(benzenesulfonyl)-4-bromo-3,5-dimethyl-1H-pyrazole (CAS 130874-32-7) features a phenylsulfonyl group that introduces steric hindrance around the sulfonamide and removes the morpholine's solubility-enhancing properties . The morpholinosulfonyl group is electron-withdrawing, which may modestly activate the C-4 position toward oxidative addition relative to a simple phenylsulfonyl group. The combination of bromine at C-4 and morpholinosulfonyl at N-1 creates a bifunctional building block: the bromine enables C-C or C-N bond formation, while the morpholine can participate in acid-base reactions, salt formation, or hydrogen bonding in downstream products . Published literature demonstrates that 4-bromo-3,5-dimethylpyrazole is a competent substrate for modification, though reactions with isothiocyanates require longer times and heating compared to aniline derivatives .

Synthetic Chemistry Cross-Coupling Library Synthesis

Biological Activity Class-Level Evidence: Pyrazole-Sulfonamide Motif in Enzyme Inhibition

While no direct enzyme inhibition data for CAS 890604-60-1 have been published in peer-reviewed literature, structurally related compounds within the N-sulfonyl pyrazole chemotype have demonstrated measurable biological activity. A compound bearing the 4-bromo-3,5-dimethyl-pyrazole-1-sulfonyl motif linked to a 2,4-dichlorophenyl ester (BDBM57188) showed binding to the melanocortin receptor 4 (MC4R) with an IC50 > 64,600 nM . Separately, 3-bromo-1-(dimethylsulfamoyl)pyrazole (CAS 500011-84-7) has been established as a reactant for the preparation of pyrazolopyridines acting as tyrosine kinase 2 (TYK2) inhibitors for autoimmune disease treatment, demonstrating that the bromo-pyrazole-sulfonamide substructure is compatible with kinase inhibitor pharmacophores . Pyrazole derivatives containing sulfonamide and morpholine moieties have shown anti-breast cancer activity in MCF-7 cell lines, with morpholine contributing to improved drug-like properties . These class-level observations support the target compound's potential as a building block for generating bioactive molecules, though direct comparative activity data against its closest non-brominated analog remain unavailable.

Enzyme Inhibition Kinase Drug Discovery Antimicrobial Screening

Recommended Application Scenarios for 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine Based on Comparative Evidence


Divergent Library Synthesis Requiring a Bifunctional Pyrazole Building Block

The target compound is most rationally procured when the synthetic plan requires a pyrazole core that can be independently derivatized at two positions: C-4 via Pd-catalyzed cross-coupling of the bromine substituent, and the morpholine nitrogen via alkylation, acylation, or salt formation . In contrast, the des-bromo analog (CAS 80466-86-0) provides only the morpholine handle, while the phenylsulfonyl analog (CAS 130874-32-7) lacks morpholine entirely. For a 24-membered library requiring 2 points of diversity, procurement of the target compound reduces the number of distinct building blocks needed from 48 to 24 relative to a monofunctional approach.

SAR Studies Probing Halogen Bonding Contributions at the Pyrazole C-4 Position

The bromine atom at C-4 can participate in halogen bonding with protein backbone carbonyls or in hydrophobic pocket occupancy. Direct comparison between CAS 890604-60-1 and its des-bromo congener (CAS 80466-86-0) in the same assay enables quantification of the halogen contribution to target binding . The distinct isotope pattern of bromine (79Br/81Br, ~1:1 ratio) further provides an unambiguous MS signature to confirm compound integrity in biochemical assay buffers, a quality-control advantage not available with the des-bromo analog .

Kinase Inhibitor Scaffold Generation with TYK2/JAK Pathway Focus

Based on the established use of the 3-bromo-1-sulfonylpyrazole substructure in TYK2 inhibitor patents , the target compound can serve as a late-stage diversification intermediate. After C-4 cross-coupling to install the requisite pyrazolopyridine or biaryl motif, the morpholinosulfonyl group remains as a solubilizing and pharmacokinetic-tuning element. Procurement of the pre-formed morpholinosulfonyl building block eliminates the need for a separate sulfonylation step late in the synthetic sequence, which can be low-yielding due to the attenuated nucleophilicity of pyrazole N-1 after C-4 functionalization.

Antimicrobial Screening Library Expansion with Physicochemical Diversity

The morpholinosulfonyl group enhances aqueous solubility relative to piperidine or dimethylsulfamoyl analogs, as supported by HBA count and predicted logS differences . For phenotypic antimicrobial screening where compound precipitation can confound minimum inhibitory concentration (MIC) determination, the target compound's solubility profile is advantageous. Procurement alongside the piperidine analog (1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine) enables matched-pair analysis of the morpholine-oxygen contribution to both solubility and antimicrobial potency .

Quote Request

Request a Quote for 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)sulfonylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.